molecular formula C17H13F2N3O2S B2357310 4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941985-42-8

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2357310
M. Wt: 361.37
InChI Key: RFDCHAQISSVDQP-UHFFFAOYSA-N
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Description

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have unique biochemical and physiological effects. In

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds with structures related to "4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide," such as benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, have been synthesized and shown to possess significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities suggest their potential in developing new treatments for diseases related to oxidative stress and microbial infections (Menteşe, Ülker, & Kahveci, 2015).

Anticancer Evaluation

Benzamides, including those with oxadiazole and thiazole moieties, have been designed, synthesized, and evaluated for their anticancer activity. This research underscores the importance of such compounds in the search for more effective cancer treatments. Notably, several derivatives showed moderate to excellent anticancer activity against various cancer cell lines, indicating their potential as leads for anticancer drug development (Ravinaik et al., 2021).

Anticonvulsant Agents

Derivatives of 1,3,4-oxadiazoles have been explored for their anticonvulsant activities, highlighting the role of such compounds in developing new treatments for epilepsy. These studies have demonstrated the significance of structural modifications, such as the introduction of fluoro substituents, in enhancing the anticonvulsant activity of these compounds (Zarghi et al., 2008).

Material Science Applications

In the field of material science, compounds with oxadiazole rings have been used to synthesize new aromatic polyamides, which exhibit good thermal stability and solubility, making them suitable for creating thin flexible films with potential applications in electronics and photonics (Sava et al., 2003).

properties

IUPAC Name

4-fluoro-N-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O2S/c18-13-5-1-11(2-6-13)10-25-17-22-21-15(24-17)9-20-16(23)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDCHAQISSVDQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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